Welcome to the BenchChem Online Store!
molecular formula C8H8N2O B096991 5-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 17288-40-3

5-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No. B096991
M. Wt: 148.16 g/mol
InChI Key: WTIFEVSWZUSXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07235550B2

Procedure details

Under a hydrogen pressure of 45 psi, 17.70 g (91.7 mmol) of the compound obtained in Step A and 2.5 g of palladium-on-carbon suspended in 300 ml of ethanol are stirred for 5 hours at room temperature. After filtration over Celite and evaporation, the residue is purified over silica gel (eluant:petroleum ether/ethyl acetate, 4:1) to yield the title product in the form of a brown solid.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH2:9][C:10]#N)[C:6]([N+:12]([O-])=O)=[CH:5][CH:4]=1>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[N:8]=[C:7]2[CH:9]=[CH:10][NH:12][C:6]2=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
COC1=CC=C(C(=N1)CC#N)[N+](=O)[O-]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
are stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
over Celite and evaporation
CUSTOM
Type
CUSTOM
Details
the residue is purified over silica gel (eluant:petroleum ether/ethyl acetate, 4:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C2C(=N1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.